![molecular formula C10H16N4O2 B1443683 3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester CAS No. 1251016-63-3](/img/structure/B1443683.png)
3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester
Overview
Description
“3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester” is a chemical compound . It belongs to the class of nitrogen-containing heterocycles .
Synthesis Analysis
The synthesis of similar compounds involves methods of heterocyclization . A general approach to the synthesis of [1,2,3]triazolo [1,5-a]-pyrazines involves the sequential formation of 1,2,3-triazole and pyrazine rings . The reaction of azides with acetylenedicarboxylic acid ester yields 1,2,3-triazoles, which, after removal of the Boc protection from the amine group, form triazolopyrazines as a result of lactam cyclization .Molecular Structure Analysis
The molecular structure of “3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester” is characterized by the presence of a triazolo[4,5-c]pyridine core .Chemical Reactions Analysis
The chemical reactions involving similar compounds include intramolecular azide-alkyne cycloaddition . This process involves the reaction of azides with acetylenedicarboxylic acid ester to yield 1,2,3-triazoles, which then undergo lactam cyclization to form triazolopyrazines .Scientific Research Applications
Organic Synthesis
This compound has been used in the synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine . This process involves an S N 2 reaction between 4-(tert-butyldimethylsilyl)hex-5-yn-1-yl 4-methylbenzenesulfonate and NaN3 in DMF at 80 °C .
Huisgen Thermal Cycloaddition
The compound has been used in Huisgen thermal cycloaddition reactions . This is a type of organic reaction where a dipolarophile reacts with a 1,3-dipole to form a five-membered ring .
Construction of Bicyclic Fused Triazolium Ionic Liquids
The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine, which is part of the compound, has found application in the construction of bicyclic fused triazolium ionic liquids . These ionic liquids have been designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides .
Synthesis of Substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines
The compound has been used in the synthesis of substituted 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines . These compounds are known to have high biological potential and have established themselves as modulators of σ-receptors, inhibitors of β-secretase-1 (BACE-1) and cytochrome Cyp8b1, and also possess antiviral activity .
Pharmaceutical Testing
The compound is used for pharmaceutical testing . High-quality reference standards of this compound are used for accurate results .
P2X7 Antagonist Clinical Candidate
The compound has been used in the discovery synthesis and preclinical profiling of a P2X7 antagonist clinical candidate . This is a type of drug that blocks the P2X7 receptor, which plays a role in inflammation and pain sensation .
Safety and Hazards
Future Directions
The future directions for “3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester” could involve further exploration of its potential applications in medicinal chemistry . The development of compound collections containing “privileged scaffolds” like this one may help to overcome challenges associated with commercial compound libraries, such as low hit rates, poor physicochemical properties, and the presence of undesirable functional groups .
properties
IUPAC Name |
tert-butyl 2,4,6,7-tetrahydrotriazolo[4,5-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-5-4-7-8(6-14)12-13-11-7/h4-6H2,1-3H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLOOYBJFUODRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=NNN=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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